molecular formula C15H22N2O4S B492782 N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide CAS No. 690245-97-7

N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide

Cat. No.: B492782
CAS No.: 690245-97-7
M. Wt: 326.4g/mol
InChI Key: USOXBDVQIVJLBB-UHFFFAOYSA-N
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3-methoxybenzenesulfonamide core linked to a 1-azepanyl-2-oxoethyl group. The azepane ring (a seven-membered nitrogen-containing heterocycle) and the methoxy-substituted aromatic sulfonamide moiety define its structural uniqueness.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-13-7-6-8-14(11-13)22(19,20)16-12-15(18)17-9-4-2-3-5-10-17/h6-8,11,16H,2-5,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOXBDVQIVJLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-(1-azepanyl)-2-oxoethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The azepane ring and the sulfonamide group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Data Table: Key Structural and Hypothesized Properties

Compound Name Aromatic Substituent Heterocycle Molecular Weight (g/mol) Hypothesized Bioactivity
N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide 3-OCH₃ Azepane 328.4 Antimicrobial, enzyme inhibition
N-[2-(1-azepanyl)-2-oxoethyl]-4-fluorobenzenesulfonamide 4-F Azepane 314.4 Enhanced metabolic stability
N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide 3-OCH₃ None 289.3 Crystallographic model compound
Piperazinyl quinolone derivatives 5-Br (thiophene) Piperazine ~400–450 Antibacterial (MIC <1 µg/mL)

Research Findings and Implications

  • Crystallography : The methoxy group in the target compound may facilitate crystal formation due to its planar geometry, as seen in analogous sulfonamides .
  • Antimicrobial Potential: While fluoro- and bromo-substituted analogs prioritize target inhibition via halogen bonding, the methoxy group’s electron-donating nature could modulate redox interactions or off-target effects .
  • Synthetic Challenges : The azepane ring’s synthesis requires precise control of ring-closure reactions, contrasting with simpler piperazine or oxolane derivatives .

Biological Activity

N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide, with the CAS number 690245-97-7, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H22N2O4S
  • Molecular Weight : 342.42 g/mol
  • IUPAC Name : this compound

The compound features an azepane ring, a methoxy group, and a benzenesulfonamide moiety, which contribute to its unique biological properties.

This compound is believed to exert its biological effects primarily through enzyme inhibition. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. By competitively inhibiting this enzyme, the compound can disrupt bacterial growth and replication processes .

Antimicrobial Properties

Research has indicated that sulfonamides exhibit significant antimicrobial activity. This compound has been investigated for its potential against various bacterial strains. In vitro studies demonstrate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. The azepane structure is thought to enhance the compound's ability to penetrate cell membranes, facilitating its therapeutic effects .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityShowed effective inhibition of E. coli and S. aureus at low concentrations.
Study BAnticancer EffectsInduced apoptosis in breast cancer cells with IC50 values comparable to established chemotherapeutics.
Study CMechanistic InsightsDemonstrated competitive inhibition of dihydropteroate synthase leading to disrupted folate synthesis in bacteria.

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